2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2,4-dichloropyrimidine with an amine source like ammonia or an amine derivative under controlled conditions.
Amination: The amino group at the 6-position is introduced by reacting the chlorinated pyrimidine with an amine source, typically under basic conditions.
N-Methylation: The methylamino group is introduced by reacting the intermediate with formaldehyde and a reducing agent like sodium cyanoborohydride.
Cyclopropylacetamide Formation: The final step involves the reaction of the intermediate with cyclopropylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH), alkoxides (RO-)
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to DNA and RNA interactions, given the pyrimidine core’s relevance to nucleic acids.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Chemical Biology: The compound is used to study the biochemical pathways and molecular mechanisms in cells.
Mechanism of Action
The mechanism of action of 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyrimidine: A simpler pyrimidine derivative with similar structural features but lacking the cyclopropylacetamide moiety.
N-Cyclopropyl-2-(methylamino)pyrimidine: Similar in structure but with different substituents on the pyrimidine ring.
Uniqueness
2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylacetamide moiety enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c1-16(4-7(17)15-6-2-3-6)10-8(11)9(12)13-5-14-10/h5-6H,2-4H2,1H3,(H,15,17)(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLUHLXLGBYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C2=NC=NC(=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.